molecular formula C9H9ClN2S B1482660 4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2091097-24-2

4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No. B1482660
CAS RN: 2091097-24-2
M. Wt: 212.7 g/mol
InChI Key: WZQGOPPLOIACPB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . The chloromethyl, methyl, and pyrazole groups attached to the thiophene ring in “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could potentially influence its chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” would likely be influenced by the electron-donating methyl group and the electron-withdrawing chloromethyl group. These groups could potentially affect the compound’s electronic distribution and reactivity .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including C-H arylation . The presence of the chloromethyl and pyrazole groups could also enable other types of reactions, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” would be influenced by its molecular structure. For instance, the presence of the polar pyrazole and chloromethyl groups could affect its solubility .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives are known for their pharmacological properties, including anticancer effects . The presence of the thiophene moiety in “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” suggests potential utility in the development of anticancer drugs. Research could explore its efficacy against various cancer cell lines, its mechanism of action, and its ability to be used in targeted therapy.

Anti-Inflammatory and Analgesic Applications

Compounds with thiophene rings have demonstrated anti-inflammatory and analgesic properties . This compound could be investigated for its potential to inhibit inflammatory pathways or reduce pain, which could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).

Material Science: Organic Semiconductors

The thiophene ring is pivotal in the advancement of organic semiconductors . “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could be utilized in the synthesis of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial activity, which makes them candidates for the development of new antibiotics or antiseptics . Research into the antimicrobial spectrum and potency of this compound could lead to significant contributions in the fight against resistant bacterial strains.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The compound could be studied for its effectiveness in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components.

Mechanism of Action

The mechanism of action of “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” would depend on its intended use. For example, many thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of thiophene derivatives is an active area of research due to their wide range of potential applications, from medicinal chemistry to material science . The unique structure of “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could make it a subject of interest for future studies.

properties

IUPAC Name

4-(chloromethyl)-1-methyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-12-5-8(4-10)9(11-12)7-2-3-13-6-7/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQGOPPLOIACPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CSC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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